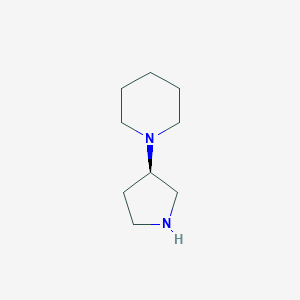

(R)-1-(pyrrolidin-3-yl)piperidine

Übersicht

Beschreibung

The compound “(R)-1-(pyrrolidin-3-yl)piperidine” is a conformationally rigid diamine that plays a significant role in medicinal chemistry due to its structural features which are often found in pharmacologically active molecules. Although the specific compound is not directly mentioned in the provided papers, related structures such as 3-(pyrrolidin-1-yl)piperidine and other pyrrolidine and piperidine derivatives are frequently synthesized for their potential use in drug development .

Synthesis Analysis

The synthesis of pyrrolidine and piperidine derivatives can be complex. For instance, the synthesis of 3-(pyrrolidin-1-yl)piperidine is known to be a multi-stage process that is not suitable for large-scale production . However, a novel method has been proposed which involves the catalytic hydrogenation of pyrrolylpyridine, which itself is prepared by the condensation of 3-aminopyridine with 2,5-dimethoxytetrahydrofuran . This method could potentially be adapted for the synthesis of “(R)-1-(pyrrolidin-3-yl)piperidine” by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyrrolidine and piperidine derivatives is crucial for their biological activity. The structural assignments of these compounds are typically supported by spectroscopic data such as 1H NMR, 13C NMR, and sometimes X-ray crystallography . These techniques allow for the confirmation of the stereochemistry and the overall molecular conformation, which are essential for understanding the compound's interactions with biological targets.

Chemical Reactions Analysis

Piperidine derivatives are versatile in chemical reactions. For example, they can be used as catalysts in the synthesis of complex molecules like coumarin bearing pyrrolo[1,2-a]quinoxaline derivatives through a one-pot three-component reaction . The reactivity of these compounds can be attributed to their amine functionality, which can act as a nucleophile or a base in various organic transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine and piperidine derivatives are influenced by their structural features. For instance, the introduction of substituents can affect the solubility of these compounds, as seen with 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde, which is reported to have improved aqueous solubility . These properties are important for the pharmacokinetic profile of potential drug candidates, influencing their absorption, distribution, metabolism, and excretion (ADME) characteristics.

Wissenschaftliche Forschungsanwendungen

Synthesis Techniques

A novel method for the synthesis of 3-(pyrrolidin-1-yl)piperidine, emphasizing its importance in medicinal chemistry, was proposed to overcome the limitations of previous complex multi-stage synthesis processes. This innovative approach is based on the exhaustive catalytic hydrogenation of pyrrolylpyridine, which can be efficiently prepared through the condensation of 3-aminopyridine with 2,5-dimethoxytetrahydrofuran, offering a simpler route for large-scale production (Smaliy et al., 2011).

Antimicrobial and Larvicidal Activities

Research into 2-hydroxypyrrolidine/piperidine derivatives revealed a series of compounds synthesized for evaluating their antimicrobial activity against various bacterial strains and their larvicidal effects. Notably, specific derivatives demonstrated significant antibacterial properties and larvicidal activity, highlighting the potential of these compounds in addressing microbial resistance and controlling mosquito populations (Suresh et al., 2016).

Anticancer Potential

A study on the synthesis and evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive, and alpha-adrenolytic agents also uncovered their potential anticancer activities. These findings suggest a promising avenue for the development of new therapeutic agents targeting various cancer types (Kulig et al., 2010).

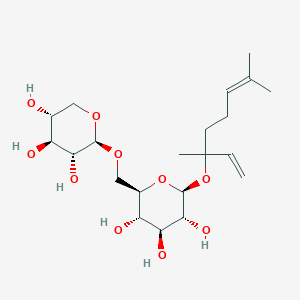

Antifungal and Antibacterial Derivatives

The synthesis of a pyrrolidine derivative of a carvotacetone and selected monoterpenes was explored for anti-methicillin-resistant Staphylococcus aureus and anti-cryptococcal properties. This study highlights the antimicrobial potential of these derivatives, further contributing to the search for effective treatments against resistant bacterial strains and fungal infections (Masila et al., 2020).

Corrosion Inhibition on Iron

Piperidine derivatives were evaluated for their efficacy as corrosion inhibitors on iron, employing quantum chemical calculations and molecular dynamics simulations. These studies contribute to the understanding of how such compounds can be utilized to protect metal surfaces from corrosion, indicating their applicability in industrial settings (Kaya et al., 2016).

Safety And Hazards

Eigenschaften

IUPAC Name |

1-[(3R)-pyrrolidin-3-yl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2/c1-2-6-11(7-3-1)9-4-5-10-8-9/h9-10H,1-8H2/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTZQCTWJDFNRMS-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2CCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(CC1)[C@@H]2CCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90428355 | |

| Record name | 1-(3R)-3-Pyrrolidinyl-piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-1-(pyrrolidin-3-yl)piperidine | |

CAS RN |

913812-09-6 | |

| Record name | 1-(3R)-3-Pyrrolidinyl-piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

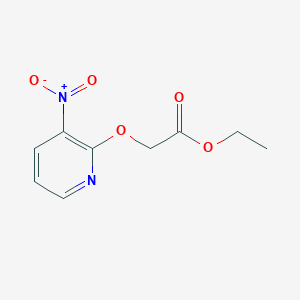

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Oxa-8-azaspiro[4.5]decan-3-one hydrochloride](/img/structure/B152065.png)

![Diethyl 2-[(1-naphthylamino)methylene]malonate](/img/structure/B152074.png)